Product packaging for 4-Ethylbenzyl thiocyanate(Cat. No.:CAS No. 112028-24-7)

4-Ethylbenzyl thiocyanate

Cat. No.: B1451369
CAS No.: 112028-24-7
M. Wt: 177.27 g/mol
InChI Key: POZPHGFBIHQFIS-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry, the study of organic compounds containing sulfur, is a field rich with diverse molecular architectures and reactivity. wikipedia.org Within this domain, organic thiocyanates (R-SCN) represent a significant class of compounds characterized by the presence of a thiocyanate (B1210189) functional group attached to an organic moiety via the sulfur atom. wikipedia.org The S-C single bond and C≡N triple bond impart distinct chemical properties to these molecules. wikipedia.org They are often contrasted with their isomers, isothiocyanates (R-NCS), where the organic group is attached to the nitrogen atom. wikipedia.org The chemistry of organosulfur compounds is integral to various natural processes and industrial applications, with many life-saving drugs and essential biomolecules containing sulfur. wikipedia.org

Significance of the Thiocyanate Functional Group in Contemporary Chemical Research

The thiocyanate functional group is a versatile and valuable entity in modern chemical research. rsc.org Organic thiocyanates serve as crucial synthetic intermediates, providing access to a wide array of other sulfur-containing functional groups and molecular scaffolds. wikipedia.orgresearchgate.netrsc.org Their utility extends to medicinal chemistry, where they are incorporated into molecules with potential biological activities. researchgate.netmdpi.com For instance, some organic thiocyanates have been investigated for their antimicrobial, antifungal, and antitumor properties. mdpi.com The reactivity of the thiocyanate group allows for its transformation into other valuable functionalities such as thiols, thioethers, and sulfur-containing heterocycles, making it a powerful tool for synthetic chemists. researchgate.net

Research Focus on 4-Ethylbenzyl Thiocyanate: Rationale and Academic Scope

The specific focus on this compound stems from its identity as a benzyl (B1604629) thiocyanate derivative. Benzyl thiocyanates, in general, are recognized for their diverse chemical properties and applications. solubilityofthings.com They can serve as precursors in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.comchemimpex.com The presence of the benzyl group, an aromatic ring attached to a methylene (B1212753) (-CH2-) group, combined with the thiocyanate functionality, creates a molecule with specific reactivity and potential for further chemical modification. solubilityofthings.com

This article will provide a detailed examination of this compound, focusing exclusively on its chemical characteristics. This includes its synthesis, chemical properties, and spectroscopic data. The scope is strictly academic, providing a foundational understanding of this particular compound within the principles of chemistry.

Chemical Profile of this compound

Below is a data table summarizing the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name (4-ethylphenyl)methyl thiocyanate
CAS Number 112028-24-7 synquestlabs.com
Molecular Formula C10H11NS synquestlabs.com
Molecular Weight 177.27 g/mol synquestlabs.com
Synonyms This compound, Thiocyanic acid, 4-ethylbenzyl ester

Synthesis and Reactivity

The synthesis of benzyl thiocyanates, including this compound, typically involves the reaction of an appropriate benzyl halide with a thiocyanate salt. wikipedia.org For example, 4-ethylbenzyl chloride can be reacted with an alkali metal thiocyanate, such as sodium or potassium thiocyanate, to yield this compound. wikipedia.orgontosight.ai It is important to note that the formation of the isomeric 4-ethylbenzyl isothiocyanate can be a competing reaction, particularly with substrates that favor SN1-type reactions, such as benzyl halides. wikipedia.org

Recent advancements in synthetic methodology have also explored direct C-H bond functionalization as a more efficient route to benzyl thiocyanates, which avoids the pre-functionalization of starting materials. chinesechemsoc.org

The reactivity of this compound is characteristic of organic thiocyanates. The thiocyanate group can undergo various transformations. For instance, it can be hydrolyzed to form thiocarbamates or reduced to generate thioates and cyanide. wikipedia.org Isomerization to the more stable isothiocyanate can also occur, sometimes catalyzed by excess thiocyanate ions. wikipedia.org

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques.

Infrared (IR) Spectroscopy: A sharp and characteristic absorption band for the thiocyanate group (-SCN) is typically observed in the IR spectrum around 2150 cm⁻¹. uoguelph.ca This helps to distinguish it from the broader and more intense absorption of the isothiocyanate group (-NCS) which appears near 2050 cm⁻¹. uoguelph.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the benzylic protons (a singlet), and the aromatic protons on the disubstituted benzene (B151609) ring (typically appearing as two doublets).

¹³C NMR: The carbon NMR spectrum would provide signals for the carbons of the ethyl group, the benzylic carbon, the aromatic carbons, and the carbon of the thiocyanate group. The chemical shift of the SCN carbon is a key identifier.

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (177.27 g/mol ), along with fragmentation patterns characteristic of the 4-ethylbenzyl and thiocyanate moieties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NS B1451369 4-Ethylbenzyl thiocyanate CAS No. 112028-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethylphenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-2-9-3-5-10(6-4-9)7-12-8-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZPHGFBIHQFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethylbenzyl Thiocyanate

Precursor Synthesis: 4-Ethylbenzyl Halides

The initial and crucial step in the synthesis of 4-ethylbenzyl thiocyanate (B1210189) is the formation of a suitable 4-ethylbenzyl halide. Among these, 4-ethylbenzyl chloride is a commonly utilized precursor.

Preparation Routes for 4-Ethylbenzyl Chloride

A significant method for the preparation of 4-ethylbenzyl chloride involves the chloromethylation of ethylbenzene (B125841). patsnap.com One approach utilizes acetal, chlorosulfonic acid, and a Lewis acid catalyst to react with ethylbenzene. patsnap.com This method is noted for its high yield and the production of a product with high purity (greater than 99%), with the added benefit of catalyst recyclability. patsnap.com The reaction typically results in a mixture of isomers, with the 4-ethylbenzyl chloride being the major product over the 2-ethylbenzyl chloride isomer. patsnap.com For instance, using tris(pentafluorophenyl)borane (B72294) as a catalyst in dichloromethane (B109758) at low temperatures (-5 to 0°C) can yield a product mixture with a 94:6 ratio of 4-ethylbenzyl chloride to 2-ethylbenzyl chloride. patsnap.com

Another established industrial process for producing ethylbenzyl chloride involves the reaction of ethylbenzene with hydrochloric acid, formaldehyde (B43269) (in both solid and liquid forms), and zinc chloride. google.com This reaction is carried out at elevated temperatures (55-95°C) and pressures (0-0.4MPa) with the gradual addition of a water absorbent. google.com

4-Ethylbenzyl chloride is a colorless to pale yellow liquid with a characteristic aromatic odor. cymitquimica.com It is reactive in nucleophilic substitution reactions, making it a key intermediate in various chemical syntheses. cymitquimica.com

Exploration of Alternative Benzyl (B1604629) Halide Precursors

While 4-ethylbenzyl chloride is a common precursor, other benzyl halides can also be employed in the synthesis of 4-ethylbenzyl thiocyanate. The choice of halide can influence the reaction kinetics and conditions of the subsequent thiocyanation step. For instance, benzyl bromides are also effective substrates for nucleophilic substitution with thiocyanate ions. rsc.orgarkat-usa.org The synthesis of these alternative halides would follow similar principles of electrophilic halogenation of the benzyl group of ethylbenzene.

Formation of the Thiocyanate Moiety via Nucleophilic Substitution

The introduction of the thiocyanate functional group onto the 4-ethylbenzyl scaffold is typically achieved through a nucleophilic substitution reaction. This involves the reaction of the 4-ethylbenzyl halide with a thiocyanate salt.

Reactions of Alkyl Halides and Tosylates with Thiocyanate Sources

The reaction between alkyl halides, such as 4-ethylbenzyl chloride, and a thiocyanate source is a classic S_N2 reaction. rsc.org The thiocyanate ion (SCN⁻), being an ambident nucleophile, can attack the electrophilic benzylic carbon, displacing the halide and forming the C-S bond of the thiocyanate. oup.com

Alkali thiocyanates, such as potassium thiocyanate (KSCN) and ammonium (B1175870) thiocyanate (NH₄SCN), are commonly used reagents for this transformation. oup.comorganic-chemistry.org The reaction of an alkyl halide with an alkali metal thiocyanate in a polar aprotic solvent like dimethylformamide (DMF) generally proceeds via an S_N2 mechanism to yield the alkyl thiocyanate. oup.com In some cases, a small amount of the isomeric isothiocyanate may be formed as a byproduct. oup.com

The choice of the alkali thiocyanate can be influenced by factors such as solubility in the chosen solvent system and reactivity.

The efficiency of the thiocyanation reaction can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the solvent, temperature, and the use of catalysts.

Water has been explored as an environmentally benign solvent for the synthesis of benzyl thiocyanates from benzyl halides. rsc.orgrsc.org The use of a phase transfer catalyst (PTC) is often necessary to facilitate the reaction between the organic halide and the aqueous thiocyanate salt. rsc.orgrsc.orgtandfonline.com For example, β-cyclodextrin-based polyurethane has been demonstrated as an effective and reusable polymeric phase transfer catalyst for the synthesis of benzyl thiocyanates in water, leading to clean reactions with high yields and no formation of isothiocyanate byproducts. rsc.orgrsc.org

The reaction temperature also plays a critical role. While some reactions can proceed at room temperature, others may require heating to achieve a reasonable reaction rate and yield. researchgate.netbeilstein-journals.org For instance, the conversion of benzyl thiocyanate to other sulfur-containing compounds has been optimized at elevated temperatures. researchgate.net

Microwave-assisted synthesis has also emerged as a rapid and efficient method for the nucleophilic substitution of alkyl halides with thiocyanates in aqueous media. organic-chemistry.orgorganic-chemistry.org This technique can significantly reduce reaction times while maintaining good yields. rsc.org

The table below summarizes the reaction of various benzyl halides with potassium thiocyanate under phase transfer catalysis conditions in water.

EntrySubstrateTime (h)Yield (%)
1Benzyl chloride590
24-Methylbenzyl chloride592
34-Chlorobenzyl chloride595
44-Bromobenzyl chloride593
54-Nitrobenzyl chloride598
6Benzyl bromide394

One-Step Thiocyanation Through C-O Bond Cleavage of Alcohols

A direct and efficient approach to synthesizing alkyl thiocyanates, including this compound, involves the direct conversion of alcohols. This method circumvents the need for pre-functionalization of the alcohol into a halide or sulfonate ester, thus offering a more atom-economical route. The core of this transformation lies in the in-situ activation of the hydroxyl group to facilitate its displacement by a thiocyanate nucleophile.

A notable advancement in the one-step thiocyanation of alcohols utilizes sulfuryl fluoride (B91410) (SO₂F₂) as an activator. sapub.orgrsc.orgacs.org This method provides a practical and efficient route for the synthesis of thiocyanates from readily available alcohols. rsc.org The reaction is promoted by SO₂F₂ and employs a thiocyanating agent, typically ammonium thiocyanate, to introduce the thiocyanate moiety. rsc.orgacs.org

The process is characterized by its mild reaction conditions, often conducted at room temperature, and the avoidance of additional catalysts. rsc.orgacs.org A wide array of alcohols, including benzylic alcohols like 4-ethylbenzyl alcohol, can be efficiently converted to their corresponding thiocyanates in high yields. rsc.orgacs.org The reaction is believed to proceed through the formation of an intermediate fluorosulfate (B1228806) ester, which is an excellent leaving group, facilitating nucleophilic substitution by the thiocyanate anion. researchgate.net This methodology demonstrates broad functional group compatibility, making it a versatile tool in organic synthesis. rsc.org

Detailed research has shown that the choice of base and solvent can influence the reaction's efficiency. For instance, using sodium carbonate as a base in ethyl acetate (B1210297) as a solvent under an SO₂F₂ atmosphere has been identified as an optimal set of conditions, leading to excellent yields of the desired thiocyanate product. acs.org

Table 1: SO₂F₂-Promoted Thiocyanation of Alcohols

Substrate Thiocyanating Agent Base Solvent Temperature Yield (%)
Benzyl Alcohol NH₄SCN Na₂CO₃ Ethyl Acetate Room Temp. 95
4-Methylbenzyl Alcohol NH₄SCN Na₂CO₃ Ethyl Acetate Room Temp. 98

This table presents representative data for the SO₂F₂-promoted thiocyanation of various benzyl alcohols, demonstrating the high efficiency of the method.

Ammonium thiocyanate (NH₄SCN) is a commonly employed and cost-effective source of the thiocyanate nucleophile in the synthesis of organic thiocyanates from alcohols. rsc.orgacs.org Its application is central to the SO₂F₂-promoted methodologies and other related transformations. rsc.orgacs.org The use of ammonium thiocyanate is advantageous due to its ready availability and compatibility with a range of reaction conditions. rsc.org

In the context of C-O bond cleavage, ammonium thiocyanate provides the SCN⁻ ion that displaces the activated hydroxyl group of the alcohol. rsc.org The efficiency of this process can be influenced by the solubility of the thiocyanate salt in the reaction medium. researchgate.net Various activating agents and catalyst systems have been developed to facilitate this nucleophilic substitution. For example, the combination of triphenylphosphine (B44618) and diethylazodicarboxylate can be used to convert alcohols to thiocyanates using ammonium thiocyanate. sapub.org

Emerging and Green Synthetic Strategies for Organic Thiocyanates

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. This trend is also evident in the synthesis of organic thiocyanates, with several green strategies emerging that offer advantages such as reduced reaction times, lower energy consumption, and the use of less hazardous materials.

Microwave-Promoted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netscholarsresearchlibrary.comrsc.org This technique has been successfully applied to the synthesis of organic thiocyanates, offering a rapid and efficient alternative to conventional heating methods. rsc.orgnih.govresearchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving product yields. researchgate.net

The synthesis of benzyl thiocyanates from benzyl chlorides and a thiocyanate salt, such as sodium thiocyanate, can be effectively promoted by microwave irradiation. researchgate.net The use of a phase-transfer catalyst like polyethylene (B3416737) glycol (PEG) can further enhance the reaction rate and efficiency in a solvent-free system. researchgate.net This approach is considered environmentally friendly due to the reduction in solvent usage and energy consumption. researchgate.net The mechanism of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. cem.com

Table 2: Microwave-Assisted Synthesis of Benzyl Thiocyanates

Substrate Thiocyanate Source Catalyst/Medium Microwave Power Time (min) Yield (%)
Benzyl Chloride NaSCN PEG-400 300 W 2 92
4-Chlorobenzyl Chloride NaSCN PEG-400 300 W 2.5 90

This table illustrates the rapid and high-yielding synthesis of substituted benzyl thiocyanates using microwave irradiation.

Mechanochemical Approaches for Thiocyanate Formation

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), offers a solvent-free and often more sustainable approach to synthesis. researchgate.netnih.gov Ball-milling has been successfully employed for the thiocyanation of various aryl compounds, including anilines, phenols, and indoles, using ammonium thiocyanate as the thiocyanating agent and ammonium persulfate as an oxidant. researchgate.net

This method is characterized by its simplicity, mild reaction conditions, and the absence of bulk solvents, which aligns with the principles of green chemistry. researchgate.net The reactions are typically carried out at room temperature with short reaction times. researchgate.net For the synthesis of aryl thiocyanates, silica (B1680970) can be used as a grinding auxiliary to facilitate the reaction. researchgate.net This technique has shown good tolerance for a variety of functional groups. researchgate.net

Ionic Liquid Mediated Reaction Environments

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and recyclability. sapub.orgnih.gov They have been effectively used in the synthesis of organic thiocyanates. sapub.org

Task-specific ionic liquids, such as 1-butyl-3-methylimidazolium thiocyanate ([bmim][SCN]), can serve as both the solvent and the thiocyanating reagent for the conversion of alkyl halides to alkyl thiocyanates at room temperature. researchgate.net This approach simplifies the reaction setup and product isolation, as the product can often be extracted with a non-polar solvent, and the ionic liquid can be recycled. researchgate.net Furthermore, phosphonium-based ionic liquids have been used for the dehydration of benzyl alcohols, and diphenylphosphinite ionic liquids can be used as both a reagent and a solvent to convert alcohols into thiocyanates. acs.orgmun.ca

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Sulfuryl fluoride
Ammonium thiocyanate
Sodium carbonate
Ethyl acetate
Benzyl alcohol
4-Methylbenzyl alcohol
4-Methoxybenzyl alcohol
Triphenylphosphine
Diethylazodicarboxylate
Sodium thiocyanate
Benzyl chloride
Polyethylene glycol
4-Chlorobenzyl chloride
4-Methylbenzyl chloride
Ammonium persulfate
Silica

Advanced Strategies for Synthetic Pathway Optimization and Yield Enhancement

One of the most significant advancements is the direct thiocyanation of the benzylic C–H bond of 4-ethylbenzene. This approach is highly advantageous as it circumvents the need for pre-functionalization of the starting material (e.g., halogenation to 4-ethylbenzyl bromide), thereby shortening the synthetic route and reducing waste. A prominent method involves a copper-catalyzed radical relay process. chinesechemsoc.orgresearchgate.net This strategy utilizes a copper catalyst, such as copper(I) acetate (CuOAc), in conjunction with a ligand and an oxidant to achieve selective thiocyanation at the benzylic position. chinesechemsoc.orgresearchgate.net The reaction proceeds via a hydrogen atom transfer (HAT) mechanism, generating a benzylic radical that is then trapped by a copper(II)-thiocyanate species. epfl.ch This methodology has proven effective for a range of ethylbenzene analogues, demonstrating broad substrate scope and high functional group tolerance. chinesechemsoc.org The yields for such transformations are typically moderate to excellent. chinesechemsoc.org

Another innovative strategy for direct benzylic C–H thiocyanation employs a free-radical reaction pathway initiated by azobisisobutyronitrile (AIBN). rsc.org This method uses N-thiocyanatosaccharin as the thiocyanate source. The thermal decomposition of AIBN generates 2-cyano-2-propyl radicals, which initiate the reaction sequence. wikipedia.orgechemi.com This approach is notable for its high efficiency, often resulting in excellent product yields (up to 100% for some substrates) and avoiding the use of transition metal catalysts. rsc.org The use of readily available starting materials makes this an attractive protocol for enhancing synthetic efficiency. rsc.org

The table below summarizes the results for the direct thiocyanation of various benzylic C-H bonds using an AIBN-initiated radical pathway, highlighting the high yields achievable with this advanced method.

SubstrateThiocyanating AgentInitiatorSolventYield (%)Reference
TolueneN-ThiocyanatosaccharinAIBNDichloromethane98 rsc.org
EthylbenzeneN-ThiocyanatosaccharinAIBNDichloromethane99 rsc.org
DiphenylmethaneN-ThiocyanatosaccharinAIBNDichloromethane100 rsc.org
XantheneN-ThiocyanatosaccharinAIBNDichloromethane100 rsc.org

For syntheses that still proceed via a 4-ethylbenzyl halide intermediate, optimization can be achieved through catalyzed thiocyanate–halide exchange reactions. Research has shown that quaternary phosphonium (B103445) salts can act as effective catalysts in nonpolar solvents for the SN2 reaction between an alkyl halide and an alkyl thiocyanate, which serves as the thiocyanate source. rsc.org This exchange reaction can improve yields and reaction conditions compared to traditional uncatalyzed heterogeneous reactions with inorganic thiocyanate salts. rsc.org

Further advancements in synthetic methodology include the exploration of mechanochemistry. acs.org Ball-milling techniques, which use mechanical force to initiate reactions, offer a solvent-free or low-solvent approach to synthesis. The thiocyanation of certain aryl compounds has been successfully demonstrated using ammonium thiocyanate and an oxidant under mechanochemical conditions, presenting a green and efficient alternative for optimization. acs.org

The table below provides data on the copper-catalyzed direct benzylic C-H thiocyanation, illustrating the scope and efficiency of this methodology with substrates analogous to 4-ethylbenzene.

SubstrateCatalystLigandOxidantSolventYield (%)Reference
EthylbenzeneCuOAcL10N-FluorobenzenesulfonimideTCE85 chinesechemsoc.org
TolueneCuOAcL10N-FluorobenzenesulfonimideTCE81 chinesechemsoc.org
4-tert-ButyltolueneCuOAcL10N-FluorobenzenesulfonimideTCE86 chinesechemsoc.org
1,4-DimethylbenzeneCuOAcL10N-FluorobenzenesulfonimideTCE83 chinesechemsoc.org
Note: L10 is a specific ligand used in the cited research. TCE is 1,1,2,2-tetrachloroethane.

Reaction Mechanisms and Reactivity of 4 Ethylbenzyl Thiocyanate Analogues

Thiocyanate (B1210189) Ion Reactivity in Organic Transformations

The thiocyanate ion (SCN⁻) is a prominent pseudohalide and serves as a versatile nucleophile in a wide array of chemical reactions. Its utility in the synthesis of thiocyanates and isothiocyanates is well-documented, with applications in the creation of biologically active molecules and synthetic intermediates. The reactivity of the thiocyanate ion can be categorized by its nucleophilic character, its participation in radical-mediated reactions, and its kinetic behavior in various chemical transformations.

The thiocyanate ion is an ambident nucleophile, meaning it possesses two potentially reactive sites: the sulfur atom and the nitrogen atom. This dual reactivity allows it to form either thiocyanates (R-SCN) or isothiocyanates (R-NCS) upon reaction with an electrophile, such as an alkyl halide. The regioselectivity of the attack is influenced by several factors, including the nature of the electrophile, the solvent, and the reaction conditions.

In SN2 reactions with alkyl halides, the thiocyanate ion typically attacks with its more nucleophilic sulfur atom, leading to the formation of an alkyl thiocyanate. This preference is often explained by the Hard-Soft Acid-Base (HSAB) principle, where the soft sulfur atom preferentially attacks the soft carbon center of the alkyl halide. However, in reactions with harder electrophiles or under conditions that favor SN1 mechanisms, the proportion of the isothiocyanate product can increase. For instance, benzyl (B1604629) halides, which can form stable carbocations, tend to yield more isothiocyanate derivatives.

The nucleophilic substitution can be influenced by the solvent. In protic solvents, the nitrogen atom of the thiocyanate ion is more heavily solvated, hindering its nucleophilicity and favoring attack by the less-solvated, more polarizable sulfur atom. Conversely, in polar aprotic solvents, the nitrogen's nucleophilicity is enhanced, which can lead to a higher yield of the isothiocyanate product.

Aryl thiocyanates can be synthesized through nucleophilic aromatic substitution, where a halide on an activated aromatic ring is displaced by the thiocyanate ion. These compounds themselves are electrophilic at the aromatic carbon, the cyanide carbon, and the sulfur atom, making them susceptible to further nucleophilic attack.

Table 1: Nucleophilic Reactions of the Thiocyanate Ion This table is interactive. You can sort and filter the data.

Reaction Type Electrophile Predominant Product Key Factors Influencing Outcome
SN2 Alkyl Halide Alkyl Thiocyanate (R-SCN) Soft-soft interaction (HSAB), Solvent
SN1 Benzyl Halide Alkyl Isothiocyanate (R-NCS) Carbocation stability
Nucleophilic Aromatic Substitution Aryl Halide Aryl Thiocyanate (Ar-SCN) Activation of the aromatic ring

Radical-Mediated Reaction Investigations

The thiocyanate ion can be oxidized to form the thiocyanate radical (•SCN), a key intermediate in various radical-mediated reactions. This can be achieved through single electron transfer (SET) pathways, often initiated by photoredox catalysis or chemical oxidants like ferric chloride (FeCl₃). The generated thiocyanate radical can then participate in addition reactions with unsaturated compounds such as alkenes and alkynes.

For example, the visible-light-mediated photoredox catalysis can generate thiocyanate radicals from ammonium (B1175870) thiocyanate. These radicals can then add to alkenes, leading to the formation of various thiocyanated products. Such methods are considered green synthetic techniques as they often utilize visible light and can be performed at room temperature.

Another pathway to radical intermediates involves the generation of thiyl radicals (RS•) from thiols. While not directly involving the thiocyanate ion, the chemistry of thiyl radicals is relevant to the broader reactivity of organosulfur compounds. Thiyl radicals can be generated by hydrogen atom abstraction from thiols and are involved in processes like the thiol-ene reaction. They can also be formed from the homolytic cleavage of disulfide bonds in proteins, initiated by light exposure.

Kinetic studies of reactions involving the thiocyanate ion provide valuable insights into reaction mechanisms and the factors that control reaction rates. The reaction of ferric ion (Fe³⁺) with thiocyanate to form the characteristic red iron(III)-thiocyanate complex has been extensively studied using techniques like stopped-flow spectrophotometry. The forward rate law for this reaction is complex and depends on the pH, indicating the involvement of hydrolyzed iron species.

The rates of nucleophilic substitution reactions involving the thiocyanate ion have also been quantified. For instance, the reaction of thiocyanate with alkyl halides follows second-order kinetics, consistent with an SN2 mechanism. The rate constants for these reactions are influenced by the structure of the alkyl halide and the solvent.

In the context of oxidation reactions, the kinetics of thiocyanate oxidation by various oxidizing agents have been investigated. The oxidation of thiocyanate by peroxomonosulfate (HSO₅⁻) has been shown to be a multi-step process, with the formation of hypothiocyanite (OSCN⁻) as an intermediate. The rate constants for the individual steps of this reaction have been determined. Similarly, the kinetics of thiocyanate oxidation by hydrogen peroxide have been studied, revealing a reaction that is first-order in hydrogen peroxide and zero-order in thiocyanate under certain conditions.

Table 2: Selected Rate Constants for Reactions Involving Thiocyanate This table is interactive. You can sort and filter the data.

Reactants Reaction Type Rate Constant (k) Conditions Reference
Fe³⁺ + SCN⁻ Complex Formation k₁ = 127 ± 10 M⁻¹s⁻¹ 25°C, Ionic Strength = 0.40
HSO₅⁻ + SCN⁻ Oxidation k₁ᴴ = 2.0 x 10² M⁻¹s⁻¹ pH 6.89
HSO₅⁻ + OSCN⁻ Oxidation k₂ᴴ = 3.3 x 10³ M⁻¹s⁻¹ pH 6.89
HOCl + SCN⁻ Oxidation 2.3 x 10⁷ M⁻¹s⁻¹ -
HOBr + SCN⁻ Oxidation 2.3 x 10⁹ M⁻¹s⁻¹ -

Oxidation Reactions of Organic Thiocyanates

Organic thiocyanates can undergo oxidation at the sulfur atom, leading to the formation of various sulfur-containing functional groups. These reactions are important for the synthetic transformation of thiocyanates into other valuable compounds.

The oxidation of both aliphatic and aromatic thiocyanates with peracids, such as m-chloroperbenzoic acid (m-CPBA), provides a direct route to the corresponding sulfonyl cyanides (R-SO₂CN). This reaction represents a significant transformation of the thiocyanate group, elevating the oxidation state of the sulfur atom. Sulfonyl cyanides are themselves useful synthetic intermediates.

The oxidation of the thiocyanate ion and its organic derivatives has been the subject of detailed mechanistic studies. The oxidation of SCN⁻ by peroxomonosulfate (HSO₅⁻) proceeds through a two-electron transfer mechanism, initially forming hypothiocyanous acid (HOSCN) or its conjugate base, hypothiocyanite (OSCN⁻). This intermediate can then be further oxidized. The reaction stoichiometry and products can be dependent on the pH and the ratio of reactants.

Similarly, the oxidation of thiocyanate by hydrogen peroxide is acid-catalyzed and can lead to products such as sulfate and hydrogen cyanide. Tracer studies using isotopes have been employed to elucidate the reaction mechanism. The initial step is believed to be the formation of HOSCN, which then undergoes further reactions.

These mechanistic investigations highlight the complexity of thiocyanate oxidation, which can involve multiple steps and intermediates. The nature of the oxidant and the reaction conditions play a crucial role in determining the final products.

Derivatization Strategies Involving the Thiocyanate Group

The thiocyanate functional group (-SCN) in 4-ethylbenzyl thiocyanate and its analogues is a versatile handle for chemical modification. Its unique reactivity, including its relationship with the isomeric isothiocyanate (-NCS) group, allows for a range of derivatization strategies tailored for specific applications in bioanalytical chemistry. These strategies primarily aim to introduce moieties that enhance detectability or facilitate specific interactions for analytical characterization and biomolecule modification.

Chemical Modification for Advanced Analytical Characterization

The derivatization of the thiocyanate group, or its more reactive isothiocyanate isomer, is a key strategy for enhancing the analytical detection of molecules like this compound. nih.govresearchgate.net The primary challenge in analyzing certain thiocyanates and their metabolites is their potential volatility or lack of a strong chromophore for UV-Vis detection or a readily ionizable group for mass spectrometry (MS). nih.govresearchgate.net Chemical derivatization addresses these limitations by converting the thiocyanate or isothiocyanate into a more analytically amenable derivative. researchgate.net

A common approach involves the conversion of the related isothiocyanates into thiourea (B124793) derivatives. nih.gov Although this compound is a thiocyanate, it can exist in equilibrium with its isothiocyanate isomer, particularly under certain conditions like photolysis. acs.org The isothiocyanate form is highly reactive towards nucleophiles such as primary amines. Reaction with ammonia or an amine-containing reagent quantitatively converts the isothiocyanate into a stable thiourea derivative. nih.gov This derivatization is advantageous for several reasons:

Enhanced UV Absorbance : The resulting thiourea group acts as a chromophore, facilitating detection by HPLC with a UV detector. nih.gov

Improved Mass Spectrometry Signal : The derivatives are suitable for analysis by ion trap mass spectrometry, showing predictable sodium and hydrogen adducts. nih.gov

Increased Stability and Reduced Volatility : Derivatization can recover higher amounts of the analyte by preventing its loss due to volatility during sample processing. researchgate.net

For instance, benzyl isothiocyanate, a close analogue of the 4-ethylbenzyl isomer, is efficiently converted to its thiourea derivative, which is suitable for liquid chromatography analysis. nih.gov Other derivatizing agents, such as N-acetyl-L-cysteine (NAC), can be used to form dithiocarbamates, which are then analyzed by HPLC coupled with a diode array detector or mass spectrometer. researchgate.net

Table 1: Derivatization Reactions for Analytical Characterization of Isothiocyanates

Derivatizing Agent Analyte Functional Group Derivative Formed Analytical Advantage
Ammonia Isothiocyanate (-NCS) Thiourea UV chromophore, suitable for LC-MS
N-acetyl-L-cysteine (NAC) Isothiocyanate (-NCS) Dithiocarbamate Suitable for HPLC-DAD and HPLC-MS

This table summarizes common derivatization strategies for the isothiocyanate isomer, which is in equilibrium with the thiocyanate form.

Application in Peptide and Protein Derivatization Strategies

The reactivity of the thiocyanate and isothiocyanate groups has been historically harnessed for the sequential degradation and analysis of peptides and proteins. nih.gov The "thiocyanate method" is a classical chemical procedure for determining the C-terminal amino acid sequence of a polypeptide chain. nih.govresearchgate.net

The core of this strategy involves two key steps:

Coupling/Activation : The C-terminal carboxyl group of a peptide or protein is activated, typically using acetic anhydride. This activated carboxyl group then reacts with a thiocyanate salt, such as ammonium thiocyanate, to form a peptidyl acyl isothiocyanate intermediate. nih.gov

Cleavage : The intermediate cyclizes to form a thiohydantoin derivative of the C-terminal amino acid. This thiohydantoin can then be selectively cleaved from the rest of the peptide chain, often under mild alkaline conditions. nih.govresearchgate.net

The released amino acid thiohydantoin can be identified using chromatographic techniques, revealing the identity of the C-terminal residue. By repeating this cycle of coupling and cleavage, the sequence of amino acids can be determined from the C-terminus inward. nih.gov

While the foundational concept is similar to the more widely known Edman degradation (which uses phenyl isothiocyanate for N-terminal sequencing), the thiocyanate method targets the opposite end of the peptide. However, the practical application of the thiocyanate method in solution has faced challenges, including a significant drop in yield after a few degradation cycles and time-consuming purification steps. nih.gov To address these issues, solid-phase sequencing approaches have been developed, where the peptide is immobilized on a solid support (e.g., modified polystyrene polymers or glass beads), streamlining the process and allowing for the determination of a greater number of residues. nih.gov For example, ribonuclease attached to active-ester glass beads was successfully sequenced for six amino acids from its C-terminus using this solid-phase approach. nih.gov

More modern reagents, such as tributylsilyl isothiocyanate (TBuS-ITC), have been developed to improve the efficiency of C-terminal sequencing, achieving initial yields of over 50%. researchgate.net Computational studies also indicate that the thiocyanate ion can interact strongly with various groups within polypeptide chains through hydrogen bonds and van der Waals forces, which underpins its reactivity in these derivatization strategies. nih.gov

Table 2: Key Reagents in C-Terminal Peptide Sequencing via Thiocyanate Method

Reagent Role in Derivatization Purpose
Acetic Anhydride Activating Agent Activates the C-terminal carboxyl group for reaction.
Ammonium Thiocyanate Derivatizing Agent Reacts with the activated carboxyl group to form an acyl isothiocyanate.
Tributylsilyl isothiocyanate (TBuS-ITC) Derivatizing Agent A modern reagent for improved C-terminal derivatization and sequencing.

Spectroscopic and Advanced Analytical Characterization of 4 Ethylbenzyl Thiocyanate

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, specific functional groups and bonding arrangements can be identified, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For 4-ethylbenzyl thiocyanate (B1210189), the FT-IR spectrum is expected to show several key absorption bands that confirm its structure.

The most prominent and diagnostic feature is the stretching vibration of the thiocyanate group (–S–C≡N). The C≡N triple bond gives rise to a sharp, strong absorption band typically found in the 2140–2175 cm⁻¹ region. This band is located in a relatively uncongested area of the infrared spectrum, making it an unambiguous indicator of the thiocyanate moiety.

The presence of the 1,4-disubstituted (para) aromatic ring is confirmed by several signals. Aromatic C–H stretching vibrations appear above 3000 cm⁻¹, typically in the 3010–3050 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring is indicated by the C–H out-of-plane bending vibrations in the 800–860 cm⁻¹ region, where a strong band is characteristic of para-substitution. Aromatic C=C stretching vibrations within the ring produce a series of medium to weak bands between 1450 cm⁻¹ and 1600 cm⁻¹.

The aliphatic portions of the molecule, the ethyl group and the benzylic methylene (B1212753) bridge, also have characteristic absorptions. The C–H stretching vibrations of the –CH₂– and –CH₃ groups are expected in the 2850–2975 cm⁻¹ range. Additionally, C–H bending (scissoring and rocking) vibrations for these groups typically appear around 1450 cm⁻¹ and 1375 cm⁻¹. The C-S single bond stretch is expected to produce a weaker absorption in the 700-750 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for 4-Ethylbenzyl Thiocyanate
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
C–H Stretch (Aromatic)Ar–H3010–3050Medium-Weak
C–H Stretch (Aliphatic)–CH₂–, –CH₃2850–2975Medium-Strong
C≡N Stretch–S–C≡N2140–2175Strong, Sharp
C=C Stretch (Aromatic)Ar C=C1450–1600Medium-Weak
C–H Bend (Aliphatic)–CH₂–, –CH₃1375–1450Medium
C–H Out-of-Plane Bendp-substituted Ar800–860Strong
C–S StretchCH₂–S700–750Weak-Medium

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. The thiocyanate group is an excellent example where both techniques provide crucial information.

In the Raman spectrum of this compound, the symmetric stretching vibration of the C≡N bond is also a dominant feature, appearing strongly near 2150 cm⁻¹. This mode is often more intense in Raman than in IR for symmetric molecules, though it is strong in both for thiocyanates.

A key advantage of Raman spectroscopy in this context is its sensitivity to the C–S bond. The C–S stretching vibration, which can be weak and difficult to assign in the FT-IR spectrum, typically gives a more readily identifiable band in the Raman spectrum in the range of 700–750 cm⁻¹. This allows for a more confident analysis of the benzyl-sulfur linkage. Furthermore, the S–C≡N bending mode can be observed in the low-frequency region, typically around 480 cm⁻¹. Analysis of these modes provides direct evidence for the integrity of the thiocyanate functional group and its connection to the benzylic carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

The ¹H NMR spectrum of this compound provides a map of the proton environments within the molecule. The spectrum is predicted to show four distinct sets of signals, confirming the presence of the ethyl group, the benzylic methylene group, and the para-substituted aromatic ring.

Ethyl Group Protons : The ethyl group will manifest as two signals. The methyl (–CH₃) protons are expected to appear as a triplet around δ 1.2 ppm due to coupling with the adjacent methylene protons. The methylene (–CH₂–) protons of the ethyl group will appear as a quartet around δ 2.6 ppm due to coupling with the methyl protons.

Benzylic Methylene Protons : The two protons of the benzylic methylene group (Ar–CH₂–S) are chemically equivalent and are expected to produce a singlet around δ 4.1-4.2 ppm. This downfield shift, compared to a typical alkyl CH₂, is due to the deshielding effects of both the adjacent aromatic ring and the sulfur atom.

Aromatic Protons : The para-substituted aromatic ring will give rise to a characteristic AA'BB' splitting pattern. The four aromatic protons are in two distinct chemical environments. The two protons ortho to the ethyl group (H-3, H-5) and the two protons ortho to the benzylic group (H-2, H-6) will each appear as a doublet. Based on data for similar structures like 4-ethylbenzyl alcohol, these doublets are expected to appear in the region of δ 7.2–7.4 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
–CH₂CH₃~1.2Triplet (t)3H
–CH₂CH₃~2.6Quartet (q)2H
Ar–CH₂–S~4.15Singlet (s)2H
Aromatic Protons (H-2, H-6)~7.3Doublet (d)2H
Aromatic Protons (H-3, H-5)~7.2Doublet (d)2H

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the nature of each carbon atom (e.g., alkyl, aromatic, nitrile). For this compound, eight distinct signals are predicted, corresponding to the ten carbon atoms in the molecule, with two pairs of aromatic carbons being equivalent due to symmetry.

Aliphatic Carbons : The methyl carbon of the ethyl group (–CH₃) is expected at the most upfield position, around δ 15 ppm. The adjacent methylene carbon (–CH₂–) will be further downfield, around δ 28 ppm. The benzylic methylene carbon (Ar–CH₂–S), being attached to the electronegative sulfur, is predicted to appear around δ 38 ppm.

Thiocyanate Carbon : The carbon of the thiocyanate group (–SCN) is highly deshielded and is expected to have a chemical shift in the range of δ 111–112 ppm.

Aromatic Carbons : Four signals are expected for the six aromatic carbons. The carbon bearing the ethyl group (C-4) and the carbon bearing the benzylic group (C-1) are quaternary and will have distinct shifts. The two pairs of equivalent methine carbons (C-2/C-6 and C-3/C-5) will also produce two separate signals. Based on data for benzyl (B1604629) thiocyanate and 4-ethylbenzyl alcohol, the aromatic signals are predicted to fall within the δ 128–145 ppm range.

Table 3: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentExpected Chemical Shift (δ, ppm)
–CH₂CH₃~15
CH₂CH₃~28
Ar–CH₂–S~38
–SCN~112
Ar–C (C-3, C-5)~128.5
Ar–C (C-2, C-6)~129.5
Ar–C (C-1)~133
Ar–C (C-4)~144

While the structure of this compound can be confidently assigned using 1D NMR, 2D NMR techniques provide definitive confirmation of atomic connectivity.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would confirm proton-proton coupling relationships. Key expected cross-peaks would be observed between the methyl (δ ~1.2 ppm) and methylene (δ ~2.6 ppm) protons of the ethyl group, confirming their adjacency. Similarly, a correlation between the two aromatic doublets (δ ~7.2 and ~7.3 ppm) would confirm their ortho relationship. The benzylic methylene protons (δ ~4.15 ppm) would show no cross-peaks, consistent with their assignment as a singlet.

HSQC (Heteronuclear Single Quantum Coherence) : This ¹H-¹³C correlation experiment would link each proton signal to its directly attached carbon. Expected correlations include: the proton triplet at δ ~1.2 ppm with the carbon signal at δ ~15 ppm (–CH₃); the proton quartet at δ ~2.6 ppm with the carbon at δ ~28 ppm (ethyl –CH₂–); the proton singlet at δ ~4.15 ppm with the carbon at δ ~38 ppm (benzylic –CH₂–); and the aromatic proton doublets with their respective aromatic methine carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework. For instance, the benzylic protons (δ ~4.15 ppm) would be expected to show correlations to the quaternary aromatic carbon C-1, the aromatic carbons C-2/C-6, and the thiocyanate carbon (–SCN), unequivocally linking the benzyl and thiocyanate moieties.

Together, these spectroscopic methods provide a comprehensive and unambiguous characterization of the molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structure of compounds. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass of an ion to several decimal places. This precision allows for the calculation of a unique elemental composition.

The exact mass, or monoisotopic mass, is calculated by summing the masses of the most abundant isotopes of the constituent atoms. missouri.edu For this compound, with the molecular formula C₁₀H₁₁NS, the exact mass is determined by using the masses of ¹²C, ¹H, ¹⁴N, and ³²S. This high-precision measurement is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas, thereby providing an unambiguous confirmation of the compound's identity.

Table 1: Exact Mass Calculation for this compound (C₁₀H₁₁NS)
ElementIsotopeCountExact Mass (Da)Total Mass (Da)
Carbon¹²C1012.000000120.000000
Hydrogen¹H111.00782511.086075
Nitrogen¹⁴N114.00307414.003074
Sulfur³²S131.97207131.972071
Total Exact Mass 177.061220

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting and quantifying compounds at trace levels within complex mixtures. nih.gov The method first separates the components of a mixture using high-performance liquid chromatography (HPLC). The separated components then enter the mass spectrometer.

In the tandem mass spectrometry (MS/MS) approach, the precursor ion (the molecular ion of this compound, m/z 177.06) is selected and subjected to collision-induced dissociation (CID). This process fragments the precursor ion into smaller, characteristic product ions. By monitoring specific transitions from the precursor ion to a product ion (a mode known as Selected Reaction Monitoring or SRM), the technique achieves exceptional selectivity and sensitivity. This makes LC-MS/MS suitable for pharmacokinetic studies and trace analysis in environmental or biological samples. nih.govchromatographyonline.com

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis
ParameterValue/Description
Precursor Ion (Q1)177.06 [M+H]⁺
Potential Product Ions (Q3)Fragments corresponding to loss of SCN, loss of CH₂SCN, or the ethylbenzyl cation.
Ionization ModeElectrospray Ionization (ESI), Positive Mode
ApplicationTrace quantification and confirmation of identity in complex matrices.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure of this compound in the solid state. mdpi.comresearchgate.net By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined.

This technique would confirm the geometry of the 4-ethylbenzyl group and the linear or near-linear geometry of the thiocyanate (-S-C≡N) group. It would also provide precise measurements of all bond lengths and angles, confirming the connectivity and conformation of the molecule.

Table 3: Expected Bond Lengths and Angles for this compound from X-ray Diffraction
ParameterExpected Value
C-S Bond Length~1.82 Å
S-C (thiocyanate) Bond Length~1.68 Å
C≡N Bond Length~1.15 Å
C-S-C Bond Angle~99°
S-C≡N Bond Angle~179°

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from single-crystal X-ray diffraction. mdpi.comnih.gov The Hirshfeld surface is a 3D surface that defines the space occupied by a molecule in a crystal.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Aromatic Thiocyanate Compounds
Interaction TypeTypical Percentage Contribution
H···H35 - 55%
C···H / H···C15 - 25%
S···H / H···S10 - 20%
N···H / H···N5 - 15%
Note: Values are representative based on similar structures and can vary. nih.goviucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. nih.gov

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic benzene ring. Specifically, the absorption bands would arise from π → π* transitions of the conjugated π-electron system. The presence of the ethyl (-CH₂CH₃) and benzyl thiocyanate (-CH₂SCN) groups as substituents on the benzene ring will influence the energy of these transitions, typically causing a shift in the absorption maximum (λmax) compared to unsubstituted benzene. The spectrum provides valuable information on the electronic structure of the molecule.

Table 5: Expected UV-Vis Absorption Data for this compound
ChromophoreElectronic TransitionExpected λmax Range (in a non-polar solvent)
Benzene Ringπ → π*~260 - 270 nm

Application of Advanced Analytical Methodologies and Chemometric Approaches

The comprehensive characterization of this compound necessitates the use of advanced analytical techniques that can provide detailed information regarding its separation, quantification, and molecular profile. High-Performance Liquid Chromatography (HPLC) is a cornerstone for its separation and quantification, while sophisticated hyphenated techniques offer deeper insights into its molecular characteristics. Furthermore, the complexity of the data generated by these methods often requires the application of multivariate chemometrics for robust analysis and interpretation.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound in various matrices. The separation is typically achieved on a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The retention of this compound is primarily governed by its hydrophobic interactions with the stationary phase.

A typical HPLC method for the analysis of aromatic thiocyanates involves a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. The isocratic or gradient elution allows for the effective separation of the analyte from other components in the sample. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound exhibits strong absorbance in the UV region. For enhanced sensitivity and selectivity, a photodiode array (PDA) detector can be employed to obtain the UV spectrum of the eluting peak, which aids in peak identification and purity assessment.

The quantification of this compound is achieved by creating a calibration curve using standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression analysis is performed. The concentration of this compound in an unknown sample can then be determined by interpolating its peak area on the calibration curve. Method validation is crucial to ensure the reliability of the results and typically includes the evaluation of parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Parameters for the Analysis of Aromatic Thiocyanates

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 254 nm
Column Temperature 30 °C
Retention Time ~ 7.5 min (for a similar compound)

Hyphenated Techniques (e.g., GPC-ICP HR MS, FT-ICR MS) for Molecular Profiling

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the in-depth molecular profiling of this compound. These techniques can offer information not only on the quantity but also on the elemental composition and exact mass of the compound and its potential impurities or degradation products.

Gel Permeation Chromatography-Inductively Coupled Plasma High-Resolution Mass Spectrometry (GPC-ICP HR MS) can be a valuable tool for the analysis of sulfur-containing compounds like this compound, particularly in complex matrices. GPC separates molecules based on their size, and the eluent is then introduced into an ICP source, which atomizes and ionizes the sample. The resulting ions are then analyzed by a high-resolution mass spectrometer. This technique allows for the sensitive and selective detection of sulfur, enabling the identification of sulfur-containing species even at trace levels. The high-resolution capability of the mass spectrometer helps in overcoming isobaric interferences, ensuring accurate elemental analysis.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is another powerful technique for the molecular profiling of this compound. FT-ICR MS provides ultra-high resolution and mass accuracy, allowing for the unambiguous determination of the elemental composition of the analyte from its exact mass. frontiersin.org When coupled with a soft ionization technique like electrospray ionization (ESI), it can be used to analyze the intact molecule, providing its precise molecular weight. This is particularly useful for confirming the identity of this compound and for characterizing any related compounds or impurities with high confidence. The high resolving power of FT-ICR MS can separate ions with very small mass differences, which is essential for the analysis of complex mixtures.

Multivariate Chemometrics for Data Analysis and Interpretation

The large and complex datasets generated by modern analytical instruments, such as HPLC-PDA and FT-ICR MS, often require the use of multivariate chemometrics for effective data analysis and interpretation. Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. frontiersin.org

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that can be applied to the spectroscopic and chromatographic data of this compound. PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components (PCs). By plotting the scores of the first few PCs, it is possible to visualize the clustering of samples based on their chemical profiles, which can be useful for quality control and for identifying outliers or batch-to-batch variations.

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a supervised classification method that can be used to build a model that discriminates between different classes of samples. For instance, if this compound is analyzed under different conditions or from different sources, OPLS-DA can be used to identify the variables (e.g., specific chromatographic peaks or mass spectral features) that are most responsible for the differences between the groups. frontiersin.org

When applied to FT-IR or other spectroscopic data, chemometric models can be developed to correlate the spectral features with specific properties of this compound. This can be used for rapid and non-destructive analysis. For example, a Partial Least Squares (PLS) regression model could be built to predict the concentration of this compound from its FT-IR spectrum. These chemometric approaches enhance the ability to extract valuable information from complex analytical data, leading to a more comprehensive understanding of the chemical properties of this compound. frontiersin.orgnih.gov

Computational Chemistry and Theoretical Studies of Organic Thiocyanates

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of molecules based on the fundamental principles of quantum mechanics. These methods are used to determine the electronic structure and energy of molecules, providing a basis for predicting their geometry, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. researchgate.netorientjchem.org It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

Geometry Optimization: One of the primary applications of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule. This process yields the equilibrium structure, providing precise information on bond lengths, bond angles, and dihedral angles. For a molecule like 4-Ethylbenzyl thiocyanate (B1210189), DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G, can predict the three-dimensional arrangement of the ethylbenzyl and thiocyanate groups. orientjchem.orgresearchgate.net

Electronic Structure Analysis: Beyond geometry, DFT provides a detailed picture of the electronic structure. It allows for the calculation of various properties, including the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, highlights regions of positive and negative electrostatic potential on the molecular surface, indicating sites susceptible to nucleophilic or electrophilic attack. orientjchem.orgnih.gov

Interactive Table: Predicted Geometrical Parameters for Benzyl (B1604629) Thiocyanate (Analogue for 4-Ethylbenzyl thiocyanate) based on DFT Calculations.

ParameterAtoms InvolvedCalculated Value (B3LYP/6-311G)
Bond Length (Å)C(ar)-C(H2)1.510
Bond Length (Å)C(H2)-S1.835
Bond Length (Å)S-C(N)1.690
Bond Length (Å)C≡N1.158
Bond Angle (°)C(ar)-C(H2)-S111.5
Bond Angle (°)C(H2)-S-C(N)99.8
Bond Angle (°)S-C≡N179.5

Potential Energy Surface (PES) Scans and Conformational Isomerism Studies

Molecules with rotatable single bonds, such as the C-C and C-S bonds in this compound, can exist in various spatial arrangements known as conformations. Potential Energy Surface (PES) scans are computational procedures used to explore these conformational possibilities. q-chem.comq-chem.com

By systematically rotating a specific dihedral angle and calculating the energy at each step (while optimizing the rest of the geometry), a PES scan can identify low-energy conformers (isomers) and the energy barriers that separate them. q-chem.com For this compound, a key dihedral angle to scan would be the C(ar)-C(H2)-S-C(N) angle to understand the rotational preference of the thiocyanate group relative to the benzyl ring. This analysis helps determine the most stable conformation of the molecule and its flexibility, which are crucial for its reactivity and interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide critical insights into a molecule's reactivity. rsc.org

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity as a nucleophile.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater tendency to accept electrons, suggesting higher reactivity as an electrophile.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. nih.gov

For this compound, the electron-donating nature of the ethyl group is expected to raise the energy of the HOMO compared to unsubstituted benzyl thiocyanate, potentially making it more susceptible to electrophilic attack on the aromatic ring. The thiocyanate group, being electron-withdrawing, influences the LUMO, which is likely localized around the C≡N and C-S bonds.

Interactive Table: Calculated FMO Properties for Benzyl Thiocyanate (Analogue).

ParameterCalculated Value (eV)
HOMO Energy-7.28
LUMO Energy-0.85
HOMO-LUMO Gap (ΔE)6.43

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. mdpi.comfaccts.de It is a powerful tool for predicting electronic absorption spectra, such as UV-Vis spectra, by calculating the energies of electronic transitions from the ground state to various excited states. youtube.comrsc.org

The method provides information on the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). mdpi.com By analyzing the molecular orbitals involved in these transitions (e.g., HOMO to LUMO), TD-DFT can characterize the nature of the electronic excitations, such as π → π* or n → π* transitions. rsc.org For this compound, TD-DFT calculations could predict its UV-Vis spectrum, helping to identify and understand the electronic transitions responsible for its absorption of light.

Molecular Modeling and Simulations

While quantum chemical calculations focus on the static properties of single molecules, molecular modeling and simulations are used to study the behavior of molecules over time, often in a condensed phase (like a solution).

Molecular Dynamics (MD) Simulations for Dynamic Behavior Prediction

Molecular Dynamics (MD) is a simulation technique that models the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of particles, MD simulations can predict how a molecule like this compound would behave in a specific environment, such as in a solvent like water or an organic solvent. nih.gov

These simulations provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. nih.gov

Conformational Dynamics: How the molecule flexes, rotates, and changes its shape over time.

Transport Properties: Such as diffusion coefficients.

MD simulations are particularly useful for understanding how intermolecular interactions influence the behavior and properties of organic thiocyanates in realistic chemical environments. nih.gov For instance, an MD simulation could reveal the preferential interactions between the nitrile group of this compound and polar solvent molecules.

Non-Covalent Interaction (NCI) Plot Analysis for Weak Interactions

Non-Covalent Interaction (NCI) plot analysis is a computational method used to visualize and understand weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial for determining molecular conformation, packing, and reactivity. This analysis is based on the electron density and its derivatives.

A theoretical NCI plot analysis for this compound would be expected to reveal several key features:

Pi-Stacking Interactions: The aromatic ring of this compound could engage in π-π stacking with other aromatic systems. NCI analysis would visualize these interactions, which are important in crystal packing and in the formation of molecular aggregates.

Weak Hydrogen Bonds: The nitrogen atom of the thiocyanate group and potentially the sulfur atom could act as weak hydrogen bond acceptors. Interactions with C-H bonds from neighboring molecules would be visualized as small regions of weak attraction.

Without specific research on this compound, a representative data table of interaction energies and types cannot be generated.

Theoretical Prediction of Reaction Pathways and Active Sites

Computational chemistry methods, such as Density Functional Theory (DFT), are instrumental in predicting the most likely pathways for chemical reactions and identifying the most reactive sites within a molecule. For this compound, theoretical studies could explore various transformations.

A computational study on the reaction pathways of this compound would likely investigate:

Nucleophilic Attack: The carbon atom of the thiocyanate group is electrophilic and susceptible to attack by nucleophiles. Theoretical calculations could model the reaction coordinates and activation energies for reactions with various nucleophiles, predicting the feasibility and kinetics of such transformations.

Radical Reactions: The benzylic C-H bonds are potential sites for radical abstraction. Computational models could predict the stability of the resulting benzyl radical and explore subsequent reaction pathways.

Isomerization: The potential for isomerization to 4-ethylbenzyl isothiocyanate could be investigated by calculating the transition state and the thermodynamic stability of the reactant and product.

A detailed data table of predicted activation energies and reaction enthalpies for this compound is not available in the current body of scientific literature.

Comprehensive Analysis of Intermolecular and Intramolecular Interactions

A comprehensive analysis of the forces at play within and between molecules of this compound would provide a deeper understanding of its physical properties and behavior.

Intermolecular Interactions: The solid-state structure and bulk properties of this compound are governed by a combination of intermolecular forces. A computational analysis would typically quantify the contributions of:

Dispersion Forces: These are expected to be the dominant attractive forces, arising from the interactions between the ethyl group and the benzene (B151609) ring of adjacent molecules.

Dipole-Dipole Interactions: The polar thiocyanate group would contribute to dipole-dipole interactions, influencing the orientation of molecules in a condensed phase.

Intramolecular Interactions: Within a single molecule of this compound, computational analysis could reveal:

Conformational Preferences: The rotational barrier around the C-C bond connecting the ethyl group to the benzene ring and the C-S bond could be calculated to determine the most stable conformation of the molecule.

Electronic Effects: The influence of the ethyl group on the electronic properties of the benzene ring and the thiocyanate moiety, such as the charge distribution and molecular orbital energies, could be quantified.

Specific quantitative data on the energies of these interactions for this compound are currently absent from scientific publications, preventing the creation of a detailed data table.

Applications in Advanced Organic Synthesis

Building Blocks for Heterocyclic Compound Synthesis (General Thiocyanate (B1210189)/Thiourea (B124793) Reactivity)

The thiocyanate group is a key precursor for the synthesis of numerous heterocyclic compounds, particularly those containing nitrogen and sulfur atoms. Its ability to be transformed into thioureas or to participate directly in cyclization reactions underpins its utility in this area.

Thiazoles are a prominent class of sulfur- and nitrogen-containing heterocycles found in many biologically active compounds. The Hantzsch thiazole (B1198619) synthesis is a classic method that involves the condensation of an α-haloketone with a thiourea. Organic thiocyanates like 4-Ethylbenzyl thiocyanate can serve as precursors to the necessary thiourea derivatives. For example, reaction of an organic thiocyanate with an amine can yield a substituted thiourea, which can then undergo cyclization.

Another approach involves the direct use of the thiocyanate group. For instance, α-thiocyanoketones can be isomerized or treated with acid to yield 2-substituted thiazoles. This highlights the potential for compounds like this compound to be incorporated into synthetic routes that build the thiazole core structure.

Thiazolidinones are another important class of heterocyclic compounds with diverse applications. Their synthesis can often be achieved through multi-component reactions. One established route involves the reaction of an isothiocyanate, a primary amine, and a dicyanoepoxide to produce 2-imino-thiazolidin-4-ones.

Organic thiocyanates, particularly benzylic ones like this compound, can isomerize to the corresponding isothiocyanates (R-NCS), especially under thermal conditions or catalysis. This isomerization opens up pathways for their use in syntheses designed for isothiocyanates. The resulting 4-ethylbenzyl isothiocyanate could then react with an amine to form a thiourea intermediate in situ. This intermediate can subsequently undergo nucleophilic attack on a suitable third component, leading to the formation of the imine-thiazolidinone ring system.

Ligands in Coordination Chemistry Research

The thiocyanate anion (SCN⁻), which can be sourced from compounds like this compound, is a classic ligand in coordination chemistry. Its ability to coordinate to metal ions in different ways has been fundamental to the development of coordination theory.

The thiocyanate ligand is ambidentate, meaning it can bind to a metal center through two different atoms: the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). wikipedia.org The preferred coordination mode is often explained by Hard and Soft Acid-Base (HSAB) theory.

N-coordination (Isothiocyanato): Hard metal ions (e.g., first-row transition metals like Cr(III), Fe(III), Co(II), Ni(II)) typically bind to the harder nitrogen atom. wikipedia.org

S-coordination (Thiocyanato): Softer metal ions (e.g., Rh(III), Ir(III), Pd(II), Pt(II), Au(III)) tend to bind to the softer sulfur atom. wikipedia.org

Beyond terminal coordination, the thiocyanate ligand can also act as a bridging ligand, connecting two or more metal centers. This can occur in an end-to-end (M-NCS-M') or end-on fashion, leading to the formation of coordination polymers with diverse structural topologies, from one-dimensional chains to complex three-dimensional frameworks. nih.gov

Coordination ModeBinding AtomTypical Metal IonsM-X-C Angle (approx.)
Isothiocyanato (N-bonded)NitrogenCr(III), Fe(III), Co(II), Ni(II)~180°
Thiocyanato (S-bonded)SulfurRh(III), Pt(II), Au(III)~100°
Bridging (μ-1,3-NCS)Nitrogen and SulfurVariousVariable

The dual coordinating ability of the thiocyanate ligand gives rise to linkage isomerism, a form of structural isomerism where a ligand can bind to a metal through different atoms. researchgate.netnih.gov The classic example is the pair of cobalt complexes, [Co(NH₃)₅(SCN)]²⁺ (S-bonded) and [Co(NH₃)₅(NCS)]²⁺ (N-bonded). wikipedia.orgnih.gov These isomers often exhibit distinct physical and chemical properties, most notably their color; the S-bonded isomer is often orange, while the N-bonded isomer is violet. nih.gov

The formation of a particular linkage isomer can be influenced by kinetic and thermodynamic factors. For instance, the S-bonded [Co(NH₃)₅(SCN)]²⁺ is the kinetic product, forming faster, but it can isomerize to the more thermodynamically stable N-bonded [Co(NH₃)₅(NCS)]²⁺ over time. wikipedia.org Spectroscopic techniques, particularly infrared (IR) spectroscopy, are crucial for distinguishing between these isomers by analyzing the stretching frequency of the C-N bond.

Role in Chemical Biology Research

Investigation of Biological Targets and Pathways

Mechanism-of-Action Studies at a Molecular and Cellular Level

The specific molecular and cellular mechanisms of action for 4-ethylbenzyl thiocyanate (B1210189) are not extensively detailed in dedicated studies. However, research into the broader class of organic thiocyanates provides insight into their potential biological activities. Pharmacological studies on various organic thiocyanates, including aromatic variants like benzyl (B1604629) thiocyanate and phenyl thiocyanate, have indicated that their toxicity profiles are linked to the liberation of hydrocyanic acid (cyanide) within biological systems. scispace.com

Early investigations observed that animals poisoned with these compounds exhibited symptoms such as respiratory excitement and convulsions, which are not characteristic of inorganic thiocyanates but are indicative of cyanide toxicity. scispace.com In vitro experiments demonstrated that when organic thiocyanates were incubated with liver tissue, a substance that consumes silver nitrate—a proxy for cyanide—was produced. scispace.com Further quantitative analysis showed that compounds like benzyl thiocyanate could decompose to release hydrocyanic acid, with the degree of decomposition being significantly enhanced in the presence of blood. scispace.com This suggests that a primary mechanism of action for organic thiocyanates like 4-ethylbenzyl thiocyanate at a cellular level involves enzymatic or chemical degradation that releases cyanide, which then exerts its well-known toxic effects by inhibiting cellular respiration.

Development and Application as Small-Molecule Probes in Biological Systems

Small-molecule probes are essential tools for perturbing and studying biological processes and assessing therapeutic targets. nih.gov The thiocyanate (-SCN) functional group, a key feature of this compound, has been identified as a valuable bioorthogonal probe. digitellinc.com Bioorthogonal probes are chemical reporters that can function within living systems without interfering with native biochemical processes. The utility of the thiocyanate group lies in its unique vibrational signature, which appears in a spectral region (approximately 1800 cm⁻¹ to 2500 cm⁻¹) that is largely free from interference from other biomolecules. digitellinc.com This distinct spectral window allows for the sensitive and specific detection of molecules containing the thiocyanate tag within complex cellular environments using techniques like Raman microscopy. By incorporating a thiocyanate-tagged molecule, researchers can track its distribution, interactions, and fate in biological systems, thereby illuminating complex pathways. escholarship.org

Study of Interactions with Biomolecular Systems (e.g., Analogues in Vitamin B12 Pathway Analysis)

The 4-ethylphenyl group, a core component of this compound, has been utilized in the design of antivitamin B12 compounds to probe the vitamin B12 (cobalamin) pathway. wikipedia.org An important example is Coβ-4-ethylphenyl-cob(III)alamin (EtPhCbl), an organometallic analogue of vitamin B12. nih.gov These analogues are designed to interfere with the normal activity of the true vitamin. wikipedia.org

Research in mice has shown that EtPhCbl binds effectively to transcobalamin (TC), the crucial plasma protein that transports vitamin B12 to cells. However, once delivered to the cells, key enzymes are unable to convert EtPhCbl into the active coenzyme forms of the vitamin. nih.gov This competitive binding and subsequent metabolic inertia effectively impair the normal tissue uptake and accumulation of natural vitamin B12, leading to the induction of a vitamin B12 deficient state. nih.gov By using such analogues, researchers can study the physiological consequences of disrupting the vitamin B12 pathway, making compounds like EtPhCbl valuable probes for investigating B12 metabolism and its associated disorders. nih.govnih.gov

Involvement in Endogenous Biochemical Pathways

The thiocyanate anion (SCN⁻), which is the active moiety of this compound upon potential dissociation or metabolic transformation, is an important component of endogenous biochemical pathways, particularly in host defense and detoxification.

Role of Thiocyanate as an Endogenous Scavenger of Reactive Species

Thiocyanate is a pseudohalide anion present in various human physiological fluids, where it plays a critical role in mitigating oxidative stress as part of the innate immune system. mdpi.comnih.gov During inflammation, phagocytic cells produce potent reactive oxygen species (ROS) to kill pathogens. One such enzyme, myeloperoxidase (MPO), generates hypochlorous acid (HOCl), a powerful but indiscriminate oxidant that can cause significant damage to host tissues. researchgate.net

Thiocyanate serves as a preferential substrate for peroxidases like MPO, effectively competing with chloride to reduce the production of damaging HOCl. mdpi.comnih.gov Instead, the oxidation of thiocyanate produces hypothiocyanous acid (HOSCN), a more selective and less cytotoxic oxidant that primarily targets microbial cells while sparing host cells. nih.gov

Furthermore, thiocyanate is an exceptionally efficient direct scavenger of certain reactive species. Notably, it reacts with hypobromous acid (HOBr), another phagocytic killing agent, at a rate approaching the diffusion limit. acs.orgnih.gov This rapid scavenging activity helps to limit the lifetime of highly reactive oxidants, thereby protecting host tissues from inflammatory damage. acs.org

Table 1: Reaction Rates of Thiocyanate with Reactive Halogen Species
Reactive SpeciesSecond-Order Rate Constant (M⁻¹ s⁻¹)Significance
Hypobromous Acid (HOBr)2.3 x 10⁹Near diffusion-limited; highly efficient scavenging. acs.orgnih.gov
Hypochlorous Acid (HOCl)2.3 x 10⁷Two orders of magnitude slower than with HOBr, but still a significant scavenging pathway. acs.orgnih.gov
Hypobromite (OBr⁻)3.8 x 10⁴Demonstrates measurable reactivity with the basic form of the oxidant. acs.org

Enzymatic Transformations of Thiocyanate (e.g., Thiocyanate Hydrolase Activity)

The thiocyanate ion is subject to several enzymatic transformations in biological systems. In the human body, the primary pathway involving thiocyanate is its formation as a detoxification product. The enzyme rhodanese (thiosulfate sulfurtransferase), located mainly in the liver mitochondria, catalyzes the conversion of toxic cyanide (CN⁻) into the much less toxic thiocyanate (SCN⁻) by transferring a sulfur atom from thiosulfate. wikipedia.orgsemanticscholar.org This reaction is responsible for metabolizing approximately 80% of the body's cyanide load. wikipedia.org

In the microbial world, thiocyanate can be used as an energy source. Certain bacteria, such as Thiobacillus thioparus, possess the enzyme thiocyanate hydrolase, which catalyzes the first step in thiocyanate degradation. nih.govethz.ch This cobalt-containing metalloenzyme hydrolyzes thiocyanate to carbonyl sulfide (B99878) (COS) and ammonia, as shown in the reaction: SCN⁻ + 2H₂O → COS + NH₃ + OH⁻. nih.govebi.ac.uk This enzymatic process is crucial for the bioremediation of thiocyanate-containing industrial wastewater. ethz.ch

Table 2: Properties of Thiocyanate Hydrolase from Thiobacillus thioparus
PropertyDescription
Enzyme Commission (EC) Number3.5.5.8 wikipedia.org
Reaction CatalyzedSCN⁻ + 2H₂O → Carbonyl Sulfide (COS) + Ammonia (NH₃) + OH⁻ nih.gov
Molecular MassApproximately 126 kDa nih.gov
Subunit CompositionComposed of three different subunits (α, β, γ) nih.gov
CofactorContains Cobalt (Co) ebi.ac.uk
Optimal pH7.5 - 8.0 nih.gov
Optimal Temperature30 - 40 °C nih.gov

Based on the conducted research, there is no direct information available in the provided search results regarding the use of This compound as a chemical biology tool for investigating related metabolites, specifically Carbonyl Sulfide .

The search results provided general information on the synthesis and reactivity of aryl and benzyl thiocyanates, as well as separate research on the development of carbonyl sulfide donors, which are primarily based on thiocarbamate and other related scaffolds. However, a direct link or application of this compound for the study or generation of carbonyl sulfide in a chemical biology context could not be established from the given resources.

Therefore, it is not possible to generate the requested article content for the specified section and subsection based on the available information.

Environmental Fate and Transformation Methodologies

Persistence and Degradation Studies

Comprehensive searches of scientific literature and environmental fate databases did not yield specific studies on the persistence and degradation of 4-ethylbenzyl thiocyanate (B1210189). The following sections detail the lack of available data according to standardized testing guidelines.

Biodegradation Testing in Terrestrial and Aquatic Environmental Matrices

No data were found for the biodegradation of 4-ethylbenzyl thiocyanate in either terrestrial or aquatic environments.

Ready and Inherent Biodegradability Assessments (OECD Guidelines)

A thorough review of available scientific literature found no studies conducted on the ready or inherent biodegradability of this compound following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. Specifically, no data are available for tests such as OECD Guideline 301 (Ready Biodegradability) or OECD Guideline 302 (Inherent Biodegradability).

Aerobic and Anaerobic Transformation Studies (OECD Guidelines)

There are no available studies on the aerobic or anaerobic transformation of this compound in soil or aquatic sediment systems that follow OECD Guidelines, such as OECD 307 (Aerobic and Anaerobic Transformation in Soil) or OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems).

Abiotic Degradation Pathways

No specific experimental data on the abiotic degradation pathways for this compound were found in the public domain.

Hydrolytic Stability Investigations under Environmental Conditions

No information is available from studies conducted according to OECD Guideline 111 or other equivalent methods to determine the rate of hydrolysis of this compound as a function of pH under environmentally relevant conditions.

Phototransformation Studies in Aqueous and Soil Systems

There were no phototransformation or photodegradation studies found for this compound in aqueous or soil systems. Consequently, no data are available on its rate of degradation when exposed to sunlight, as would be determined by protocols such as OECD Guideline 316 (Phototransformation of Chemicals in Water – Direct Photolysis).

Mobility and Distribution in Environmental Systems

The mobility and distribution of this compound in the environment are largely determined by its physicochemical properties and its interactions with different environmental matrices such as soil, water, and sediment. Standardized laboratory studies are essential to quantify these interactions and predict the compound's behavior under various environmental conditions.

Currently, specific experimental data on the soil adsorption and desorption of this compound following OECD Guidelines (e.g., OECD 106) are not available in the reviewed scientific literature. Such studies are critical for determining the soil organic carbon-water (B12546825) partitioning coefficient (Koc), a key parameter for predicting the mobility of the substance in soil.

In the absence of direct data, the behavior of structurally similar compounds, such as benzyl (B1604629) isothiocyanate, can provide some insight. Studies on benzyl isothiocyanate have shown that it is sorbed by the organic matter in soil. nih.gov The extent of this sorption influences its potential for leaching and runoff. For this compound, it is anticipated that the ethyl group on the benzene (B151609) ring might slightly increase its hydrophobicity compared to benzyl thiocyanate, potentially leading to a higher affinity for soil organic matter. However, without experimental data, this remains a hypothesis.

A typical OECD 106 batch equilibrium study would involve equilibrating solutions of this compound of known concentrations with different soil types of varying organic carbon content, clay content, and pH. The concentration of the substance remaining in the aqueous phase after equilibrium would be measured to calculate the amount adsorbed to the soil. This allows for the determination of the adsorption coefficient (Kd) and, subsequently, the Koc value.

Table 8.2.1: Hypothetical Soil Adsorption Data for this compound

Soil TypeOrganic Carbon (%)Clay Content (%)pHAdsorption Coefficient (Kd) (L/kg)Organic Carbon-Water Partitioning Coefficient (Koc) (L/kg)
Sandy Loam1.5106.5Data not availableData not available
Silt Loam2.5207.0Data not availableData not available
Clay3.0455.5Data not availableData not available
Loamy Sand0.856.0Data not availableData not available

This table is for illustrative purposes only, as no experimental data for this compound were found.

Specific studies on the leaching potential of this compound using soil columns were not found in the available literature. Soil column studies are instrumental in simulating the movement of a substance through the soil profile under controlled conditions, providing a more dynamic assessment of leaching than batch studies.

For related compounds, such as isothiocyanates derived from biofumigants, leaching has been observed. For instance, studies on isothiocyanates from rape plant material have shown that they can be leached through the soil. researchgate.net The extent of leaching is dependent on the specific isothiocyanate, soil properties, and the amount of water passing through the soil. researchgate.net Another study on thiocyanate leaching from concrete showed that 6-8% of the total amount was emitted within 30 days, indicating its potential for mobility in porous media. nih.gov

A soil column leaching study for this compound would typically involve packing columns with representative soils and applying the compound to the surface. The columns would then be irrigated with a simulated rainfall, and the leachate collected at the bottom would be analyzed for the presence of the parent compound and any potential transformation products. This would provide a direct measure of its mobility and potential to reach groundwater.

Table 8.2.2: Illustrative Leaching Potential Assessment for this compound

Soil TypeColumn Length (cm)Irrigation Rate (mm/day)Percentage of Applied Compound in Leachate
Sandy Loam3010Data not available
Silt Loam3010Data not available
Clay3010Data not available

This table is for illustrative purposes only, as no experimental data for this compound were found.

No specific studies on the water-sediment distribution and partitioning behavior of this compound were identified. These studies are crucial for understanding the fate of the compound in aquatic environments, as sediments can act as both a sink and a source of contaminants.

The partitioning behavior of a chemical between water and sediment is largely governed by its hydrophobicity, often indicated by its octanol-water partition coefficient (Kow). Chemicals with higher Kow values tend to associate more with the organic carbon in sediment. The general equilibrium partitioning (EqP) theory suggests that a nonionic chemical in sediment partitions between sediment organic carbon, interstitial (pore) water, and benthic organisms. clu-in.org

A water-sediment study would typically involve incubating this compound in a system containing both water and sediment under controlled laboratory conditions. The concentrations of the compound in the water and sediment phases would be monitored over time to determine the partitioning coefficient (Kp) and the organic carbon-normalized partitioning coefficient (Koc,sed).

Table 8.2.3: Representative Water-Sediment Partitioning Data

Sediment TypeOrganic Carbon (%)Partition Coefficient (Kp) (L/kg)Organic Carbon-Normalized Partitioning Coefficient (Koc,sed) (L/kg)
River Sediment2.0Data not availableData not available
Lake Sediment4.5Data not availableData not available
Marine Sediment1.2Data not availableData not available

This table is for illustrative purposes only, as no experimental data for this compound were found.

Environmental Fate Modeling Approaches

In the absence of comprehensive experimental data, environmental fate models can be used to predict the distribution and persistence of chemicals in the environment. These models use the physicochemical properties of a substance to estimate its behavior in various environmental compartments.

There are no specific applications of fugacity-based models for this compound found in the literature. Fugacity models are valuable tools for predicting the environmental distribution of organic chemicals. nih.gov These models are based on the concept of fugacity, which is a measure of the "escaping tendency" of a chemical from a particular phase (e.g., air, water, soil). rsc.orgresearchgate.net At equilibrium, the fugacity of a chemical is uniform throughout all phases.

A fugacity model would use properties such as vapor pressure, water solubility, and the octanol-water partition coefficient of this compound to calculate its fugacity capacity in different environmental compartments. nih.gov This would allow for an estimation of how the compound would partition between air, water, soil, and sediment if released into the environment. Different levels of fugacity models exist, from simple equilibrium models (Level I) to more complex, dynamic models (Level IV) that consider advection and degradation processes. ulisboa.pt

Table 8.3.1: Illustrative Output of a Level III Fugacity Model for this compound

Environmental CompartmentPredicted Percentage of Total MassPredicted Concentration
AirData not availableData not available
WaterData not availableData not available
SoilData not availableData not available
SedimentData not availableData not available

This table is for illustrative purposes only, as no specific modeling studies for this compound were found.

The application of Markov chain principles to predict the environmental fate of this compound has not been documented. Markov chain models are stochastic models that can be used to describe the probability of a system transitioning between different states over time. mdpi.com In environmental fate modeling, these states can represent different environmental compartments or chemical forms.

For instance, a Markov chain model could be developed to predict the probability of this compound moving from the soil surface to a lower soil layer, or from the water column to the sediment over a defined time step. researchgate.net The transition probabilities would be derived from experimental data or from the output of other environmental fate models. This approach can be particularly useful for assessing the long-term behavior and potential for persistence of a chemical in the environment. researchgate.net

Table 8.3.2: Conceptual Transition Probability Matrix for this compound in a Simplified Two-Compartment System (Soil and Water)

FromTo SoilTo Water
Soil Psoil→soilPsoil→water
Water Pwater→soilPwater→water

This table is a conceptual representation. The transition probabilities (P) would need to be determined through specific modeling efforts, which are currently unavailable for this compound.

Environmental Exposure Modeling for Various Compartments (Surface Water, Groundwater, Soil, Air)

The environmental exposure of this compound across various environmental compartments—surface water, groundwater, soil, and air—is not extensively documented in publicly available scientific literature. Consequently, its potential distribution and persistence in the environment are largely predicted through environmental fate models. These models utilize the physicochemical properties of the compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), to estimate its behavior.

Various computational tools and models are employed to predict the environmental fate and exposure of chemical substances. epa.gov These predictive models can provide crucial information in the absence of extensive empirical data. epa.gov For organic compounds like this compound, a tiered modeling approach is often utilized, starting with simpler screening-level models and progressing to more complex, site-specific models if required.

Surface Water:

The concentration of this compound in surface waters would be influenced by direct discharge, runoff from agricultural or industrial sites, and atmospheric deposition. Multimedia fate models, such as the Fugacity Model, can be used to estimate the partitioning of the chemical between water, sediment, and biota. The persistence of thiocyanates in aquatic systems is known to be influenced by microbial degradation, with half-lives ranging from hours to days in sediments and from days to years in the water column, depending on the specific conditions. nih.gov

Groundwater:

Groundwater contamination could occur through leaching from contaminated soil. The mobility of this compound in soil, which is a key factor in determining its potential to reach groundwater, can be estimated using its soil organic carbon-water partitioning coefficient (Koc). While specific data for this compound is unavailable, related compounds like ethyl thiocyanate are predicted to have very high mobility in soil, suggesting a potential for groundwater contamination. nih.gov

Soil:

In the soil compartment, this compound may be subject to various transformation processes, including biodegradation and hydrolysis. The rate of these processes is dependent on soil type, microbial population, temperature, and moisture content. For instance, the degradation of benzyl isothiocyanate, a structurally related compound, has been shown to follow first-order kinetics with half-lives of less than two days in soil. researchgate.net

Air:

The presence of this compound in the atmosphere would be governed by its volatility. Its distribution and transport in the air can be modeled using atmospheric dispersion models. These models consider factors such as emission rates, wind speed and direction, and atmospheric chemical reactions to predict downwind concentrations.

Predictive Modeling Approaches:

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict the ecotoxicological properties and environmental fate of chemicals based on their molecular structure. nih.govnih.govnih.gov These models are valuable for assessing the potential risks of chemicals for which limited experimental data exist.

It is important to note that while these models provide valuable estimates, they are based on a set of assumptions and the accuracy of their predictions depends on the quality of the input data. Therefore, model outputs should be interpreted with an appropriate degree of caution and ideally validated with empirical data when possible.

Analytical Methodologies for Environmental Monitoring and Transformation Product Identification

The detection and quantification of this compound in environmental matrices, as well as the identification of its transformation products, require sophisticated analytical techniques. While specific validated methods for this compound are not readily found in the literature, established methods for other organic thiocyanates and pesticides can be adapted.

Sample Preparation and Extraction:

The initial step in the analysis of environmental samples involves the extraction of the target analyte from the matrix (e.g., water, soil, sediment). Common extraction techniques for organic compounds include:

Liquid-liquid extraction (LLE): Suitable for water samples.

Solid-phase extraction (SPE): Can be used for both water and soil extracts to concentrate the analyte and remove interfering substances.

Soxhlet extraction: A classic method for extracting organic compounds from solid samples like soil and sediment.

Ultrasonic extraction: A faster alternative to Soxhlet extraction for solid samples. usgs.gov

Chromatographic Separation and Detection:

Following extraction and cleanup, the analyte is typically separated from other components in the extract using chromatographic techniques.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile organic compounds. For thiocyanates, GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both quantification and structural elucidation. env.go.jp The mass spectrometer provides information on the molecular weight and fragmentation pattern of the compound, aiding in its identification.

High-Performance Liquid Chromatography (HPLC): HPLC is used for the analysis of less volatile and thermally labile compounds. mdpi.com When coupled with mass spectrometry (LC-MS), it offers high sensitivity and selectivity for a wide range of organic molecules. mdpi.com

Identification of Transformation Products:

The identification of transformation products of this compound is crucial for understanding its environmental fate and potential risks. These products may be formed through biotic or abiotic degradation processes. Advanced mass spectrometry techniques are instrumental in this process:

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected ion and the analysis of the resulting fragment ions, providing detailed structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its transformation products. epa.gov

The table below summarizes the analytical techniques applicable to the analysis of this compound and its potential transformation products in environmental samples.

Analytical TechniqueSample Type(s)Purpose
Gas Chromatography-Mass Spectrometry (GC-MS) Water, Soil, AirQuantification and identification of this compound and its volatile transformation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Water, SoilQuantification and identification of non-volatile or thermally labile transformation products.
High-Resolution Mass Spectrometry (HRMS) Water, Soil ExtractsAccurate mass measurement for the determination of elemental composition of unknown transformation products.
Tandem Mass Spectrometry (MS/MS) Water, Soil ExtractsStructural elucidation of transformation products by analyzing fragmentation patterns.

Table 1. Analytical Methodologies for this compound and its Transformation Products.

Given the lack of specific studies on this compound, the development and validation of analytical methods are essential for future environmental monitoring and risk assessment efforts.

Q & A

Basic Research Questions

Q. What are the most effective synthetic methodologies for preparing 4-Ethylbenzyl thiocyanate in laboratory settings?

  • Methodological Answer : A robust method involves reacting thiols or disulfides with electrophilic cyanation reagents like benziodoxoles (CBX or CDBX). This approach offers high chemoselectivity and tolerates functional groups such as alcohols, carboxylic acids, and anilines. The reaction proceeds under mild conditions (room temperature, short reaction times) and is applicable to benzylic thiocyanates like this compound . For validation, recovery tests (spiking known thiocyanate concentrations) and ANOVA-based statistical analysis can ensure reproducibility .

Q. How can FT-IR spectroscopy determine the bonding mode of the thiocyanate group in this compound?

  • Methodological Answer : The C-N and C-S stretching frequencies in FT-IR spectra distinguish between M-NCS (isothiocyanate) and M-SCN (thiocyanate) bonding modes. For example, M-NCS typically shows a C-N stretch near 2050–2100 cm⁻¹, while M-SCN exhibits a C-S stretch around 700–750 cm⁻¹. Quantitative comparison of these frequencies with reference compounds (e.g., KSCN or Co(NCS)₃) via spreadsheet-based calculations minimizes errors in assignments .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

  • Methodological Answer : Use dynamic light scattering (DLS) and differential scanning calorimetry (DSC) to monitor aggregation behavior and thermal stability. For ionic interactions, quartz crystal microbalance (QCM) and atomic force microscopy (AFM) can detect surface partitioning effects, particularly in solutions with weakly hydrated anions like SCN⁻ .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data regarding the kinetic instability of thiocyanate complexes?

  • Methodological Answer : Employ stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria) to capture rapid equilibria and compute molar absorbance spectra. This approach accounts for kinetic instability in systems like Fe(SCN)ⁿ⁺, revealing lower equilibrium constants and higher molar absorbances than traditional methods. Ensure ionic strength (e.g., 0.5 M) and temperature (25°C) are tightly controlled . For polymer-thiocyanate interactions, reconcile salting-out effects by evaluating anion-induced electrostatic stabilization versus hydrophobic interactions .

Q. What methodologies are recommended for studying the environmental degradation pathways of this compound?

  • Methodological Answer : Conduct biokinetic studies using activated sludge processes to model microbial degradation. Measure oxygen demand and nitrogen/sulfur balances to track intermediates like CN⁻ or SO₄²⁻ . For water treatment applications, reverse osmosis (RO) with SW30-HR membranes effectively removes thiocyanates, achieving >90% rejection rates. Scale-up models should incorporate permeability and rejection data from lab-scale trials .

Q. How can computational tools enhance the design of experiments involving this compound?

  • Methodological Answer : Density functional theory (DFT) calculations can predict reaction pathways, such as concerted mechanisms for thiolate/radical cyanation. Pair computational results with trapping experiments (e.g., radical scavengers) to validate intermediates. For crystal structure analysis, use Hirshfeld surface calculations to map intermolecular interactions (e.g., N–H⋯S hydrogen bonds) and correlate with thermal stability .

Data Analysis and Validation

Q. How should researchers address discrepancies in thiocyanate concentration measurements across studies?

  • Methodological Answer : Standardize calibration curves using recovery tests (spiking known thiocyanate amounts) and validate via regression analysis. For conflicting bioactivity data, apply the SNK test (Student-Newman-Keuls) to compare means and identify statistically significant thresholds (p < 0.05) . Report both corrected and uncorrected urine/plasma data to improve cross-study comparability .

Q. What strategies optimize the reproducibility of thiocyanate-related experiments?

  • Methodological Answer : Document all reaction parameters (e.g., ionic strength, anion type) in supplementary datasets. Use high-purity reagents (e.g., ammonium thiocyanate >98%) to minimize batch variability. For environmental studies, report sample-handling protocols (e.g., freezing at −80°C) to preserve thiocyanate stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Ethylbenzyl thiocyanate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.